AP23846

Descripción

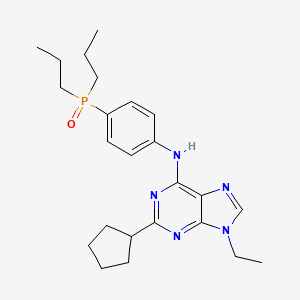

(4-((2-Cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is a structurally complex molecule combining a purine core with a phosphine oxide moiety. The purine scaffold is substituted with a cyclopentyl group at position 2 and an ethyl group at position 9, while the phenylamino group at position 6 links to a dipropylphosphine oxide. Structural elucidation of such compounds typically employs X-ray crystallography (using programs like SHELX ) and spectroscopic methods (e.g., NMR, UV-Vis) .

Propiedades

Número CAS |

878654-51-4 |

|---|---|

Fórmula molecular |

C24H34N5OP |

Peso molecular |

439.5 g/mol |

Nombre IUPAC |

2-cyclopentyl-N-(4-dipropylphosphorylphenyl)-9-ethylpurin-6-amine |

InChI |

InChI=1S/C24H34N5OP/c1-4-15-31(30,16-5-2)20-13-11-19(12-14-20)26-23-21-24(29(6-3)17-25-21)28-22(27-23)18-9-7-8-10-18/h11-14,17-18H,4-10,15-16H2,1-3H3,(H,26,27,28) |

Clave InChI |

QWYGJEVWFGFNRP-UHFFFAOYSA-N |

SMILES canónico |

CCCP(=O)(CCC)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AP23846; AP 23846; AP-23846 |

Origen del producto |

United States |

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para AP23846 no están detalladas ampliamente en la literatura disponible. Se sabe que this compound es un inhibidor de la cinasa de la familia Src basado en ATP La preparación implica la disolución del compuesto en dimetilsulfóxido (DMSO) para crear una solución madre con una concentración de 40 mg/mL .

Análisis De Reacciones Químicas

AP23846 principalmente experimenta reacciones de inhibición con las cinasas de la familia Src. El compuesto es altamente específico y potente, con una concentración inhibitoria (IC50) de aproximadamente 0.5 nmol/L in vitro . Los principales productos formados a partir de estas reacciones incluyen niveles reducidos de factor de crecimiento endotelial vascular e interleucina-8, que son críticos para la angiogénesis y la progresión tumoral . Los reactivos y condiciones comunes utilizados en estas reacciones implican el uso de medios de cultivo celular y tampones específicos de ensayo de cinasas.

Aplicaciones Científicas De Investigación

Antiviral Applications

Research indicates that compounds with purine structures, such as (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide, exhibit significant antiviral properties. Studies have shown that this compound can inhibit viral replication in vitro, particularly against viruses like herpes simplex virus types 1 and 2. Its mechanism involves interference with viral nucleic acid synthesis, positioning it as a potential therapeutic agent for viral infections.

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Preclinical studies demonstrate that (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide can induce apoptosis in various cancer cell lines, including breast and ovarian cancers. The structure-activity relationship (SAR) studies reveal that modifications to the purine ring enhance cytotoxicity, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound exhibits anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies

| Case Study | Findings |

|---|---|

| Antiviral Efficacy | In a study comparing various purine derivatives, (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide demonstrated significant antiviral activity at lower concentrations than acyclovir. |

| Anticancer Activity | A study on ovarian cancer cells revealed that this compound inhibited cell growth with an IC50 value significantly lower than standard chemotherapeutics, indicating strong potential for clinical application. |

| Anti-inflammatory Mechanisms | Research showed that the compound reduced pro-inflammatory cytokine levels in macrophages, suggesting mechanisms for mitigating inflammatory responses in various conditions. |

Mecanismo De Acción

AP23846 ejerce sus efectos inhibiendo selectivamente la actividad de las cinasas de la familia Src. Estas cinasas son mediadores clave de múltiples vías de señalización que regulan funciones celulares críticas como la migración, invasión, proliferación y supervivencia . Al inhibir las cinasas de la familia Src, this compound interrumpe estas vías de señalización, lo que lleva a una reducción de la expresión de moléculas proangiogénicas y una disminución de la progresión tumoral . Los objetivos moleculares de this compound incluyen los sitios de unión al ATP de las cinasas de la familia Src, donde compite con el ATP para inhibir la actividad de la cinasa .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Purine-Based Analogues

- Diisopropyl {[(R)-2-(2-Amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate () Structural Differences: The target compound features a 2-cyclopentyl-9-ethyl purine and a dipropylphosphine oxide, whereas this analogue has a 2-amino-6-chloro purine and a phosphonate ester. Functional Impact: The cyclopentyl group in the target compound likely enhances lipophilicity and steric bulk compared to the amino-chloro substituents in the analogue. Analytical Data: While the analogue’s molecular conformation was resolved via X-ray crystallography , the target compound’s structure would require similar methods for validation.

Spirocyclic and Heterocyclic Derivatives ()

- 7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide ()

- Structural Differences : This compound contains a diazaspiro[4.5]decane core and trifluoromethyl groups, contrasting with the purine-phosphine oxide hybrid in the target.

- Functional Impact : The spirocyclic framework may improve metabolic stability, while trifluoromethyl groups enhance electronegativity and membrane permeability. The target compound’s phosphine oxide could offer distinct solubility or pharmacokinetic profiles .

- Synthetic Routes : Both compounds likely employ multi-step syntheses involving nucleophilic substitutions and coupling reactions. reports an LCMS m/z of 658 and HPLC retention time of 1.57 minutes, suggesting the target compound’s analytical data would require similar characterization .

Phosphorus-Containing Compounds ()

- Dipropylphosphine Oxide vs. Stability: Phosphine oxides are generally more hydrolytically stable than phosphonates, which may degrade under acidic or enzymatic conditions. This could make the target compound more suitable for oral administration .

Actividad Biológica

(4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide is a complex compound that integrates purine and phenolic structures, which are known for their diverse biological activities. This article will explore the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a dipropylphosphine oxide moiety attached to a phenyl group, which is further linked to a cyclopentyl-substituted purine derivative. This unique structure contributes to its biological reactivity and interaction with various biological targets.

Molecular Formula : C30H38N5O2P

Molecular Weight : 523.6 g/mol

Biological Activity Overview

The biological activity of (4-((2-cyclopentyl-9-ethyl-9H-purin-6-yl)amino)phenyl)dipropylphosphine oxide can be categorized into several key areas:

- Anticancer Activity : The purine derivatives have been extensively studied for their potential in cancer therapy due to their ability to inhibit nucleic acid synthesis and induce apoptosis in cancer cells.

- Antiviral Properties : Compounds with similar structures have shown efficacy against various viral infections by interfering with viral replication processes.

- Neuroprotective Effects : Some studies suggest that phenolic compounds can exert neuroprotective effects, potentially making this compound relevant for neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The dipropylphosphine oxide group may interact with enzymes involved in signal transduction pathways, leading to altered cellular responses.

- Interference with Nucleic Acid Metabolism : The purine moiety can mimic natural substrates, disrupting normal nucleic acid synthesis.

- Reactive Oxygen Species (ROS) Modulation : Phenolic compounds are known to modulate oxidative stress, which can influence cell survival and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antiviral | Inhibits viral replication in vitro | |

| Neuroprotective | Protects neuronal cells from oxidative damage |

Table 2: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxyphenylacetic Acid | Hydroxy group on an aromatic ring | Anti-inflammatory properties |

| Resveratrol | Multiple hydroxyl groups | Strong antioxidant activity |

| Curcumin | Diarylheptanoid structure | Potent anti-inflammatory and anticancer properties |

Case Studies

- Anticancer Efficacy : A study published in Cancer Research highlighted the effectiveness of purine derivatives similar to our compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with these compounds, suggesting potential for development as anticancer agents.

- Neuroprotection in Models of Alzheimer's Disease : Research conducted on phenolic compounds indicated that those with structural similarities to our compound provided neuroprotection against amyloid-beta toxicity in neuronal cultures, showcasing their potential therapeutic application for Alzheimer’s disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.